4-Dimethylallylglycinol

Description

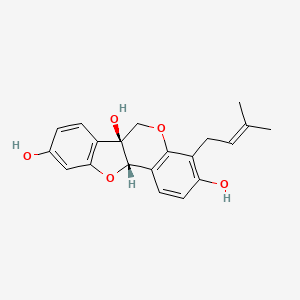

4-Dimethylallylglycinol is a prenylated pterocarpan derivative synthesized via enzymatic catalysis in soybeans (Glycine max). It serves as a critical precursor in the biosynthesis of glyceollins, a class of phytoalexins that mediate plant defense against pathogens . The compound is produced by the enzyme glycinol 4-dimethylallyltransferase (G4DT), which transfers a dimethylallyl group from dimethylallyl diphosphate (DMAPP) to the C-4 position of (6aS,11aS)-glycinol (Figure 1) . Structural confirmation of 4-dimethylallylglycinol was achieved through nuclear magnetic resonance (NMR) spectroscopy, with key shifts observed at C-4 (δ 103.8 to δ 116.6) and H-4 (disappearance of δ 6.32 signal) .

Properties

CAS No. |

77979-21-6 |

|---|---|

Molecular Formula |

C20H20O5 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(6aS,11aS)-4-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a,9-triol |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-5-13-16(22)8-6-14-18(13)24-10-20(23)15-7-4-12(21)9-17(15)25-19(14)20/h3-4,6-9,19,21-23H,5,10H2,1-2H3/t19-,20+/m0/s1 |

InChI Key |

NLHMQOCIFRDSNU-VQTJNVASSA-N |

SMILES |

CC(=CCC1=C(C=CC2=C1OCC3(C2OC4=C3C=CC(=C4)O)O)O)C |

Isomeric SMILES |

CC(=CCC1=C(C=CC2=C1OC[C@@]3([C@H]2OC4=C3C=CC(=C4)O)O)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OCC3(C2OC4=C3C=CC(=C4)O)O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomerism: C-4 vs. C-2 Prenylation

The primary structural analogs of 4-dimethylallylglycinol are positional isomers differing in the site of prenylation. For example, 2-dimethylallylglycinol is formed via the enzyme GmG2DT, which transfers the dimethylallyl group to the C-2 position of glycinol . This positional variation significantly alters downstream metabolic pathways and biological functions (Table 1).

Table 1: Comparison of Prenylated Glycinol Derivatives

Enzymatic Specificity and Metabolic Pathways

The enzymes GmG4DT and GmG2DT exhibit strict regioselectivity. GmG4DT activity requires Mg²⁺ as a cofactor and is functional only in yeast microsomes when the N-terminal transit peptide of PT2 is truncated . In contrast, GmG2DT activity remains underexplored but is inferred to follow similar mechanistic principles . The inability of full-length PT2 to produce active enzyme in yeast suggests host-specific folding requirements for catalytic efficiency .

Analytical Differentiation

Distinguishing between 4- and 2-dimethylallylglycinol derivatives relies on advanced analytical techniques:

- NMR Spectroscopy: Disappearance of H-4 signals (δ 6.32) and C-4 chemical shifts confirm C-4 prenylation in 4-dimethylallylglycinol .

- HPLC/UPLC-MS/MS : Used to isolate and quantify reaction products, ensuring high specificity even in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.